molecular formula C13H10O3S B3035543 2-(5-Benzoylthiophen-2-yl)acetic acid CAS No. 33006-00-7

2-(5-Benzoylthiophen-2-yl)acetic acid

Cat. No.: B3035543
CAS No.: 33006-00-7
M. Wt: 246.28 g/mol
InChI Key: SYHLHAMHNNESGP-UHFFFAOYSA-N
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Description

2-(5-Benzoylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C13H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzoyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzoylthiophen-2-yl)acetic acid typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzoylthiophene is then subjected to further reactions to introduce the acetic acid moiety.

Another approach involves the use of palladium-catalyzed coupling reactions. For instance, the Suzuki-Miyaura coupling can be employed to attach a benzoyl group to a thiophene derivative, followed by oxidation and carboxylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign catalysts and solvents is also explored to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzoylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group, forming a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

2-(5-Benzoylthiophen-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It is investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(5-Benzoylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzoyl group and thiophene ring play crucial roles in binding to these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Benzoylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(5-Benzoylthiophen-2-yl)benzoic acid: Features a benzoic acid group instead of acetic acid.

Uniqueness

2-(5-Benzoylthiophen-2-yl)acetic acid is unique due to its specific combination of the benzoyl group and acetic acid moiety attached to the thiophene ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-benzoylthiophen-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLHAMHNNESGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure of Example 1, 8.45 gm of benzoyl chloride, 7.1 gm of thiophene-2-acetic acid [prepared by process of Cagniant, Bull. Soc. Chim., 1949, p.847] and 18 gm aluminum alumina chloride suspended in chloroform were reacted to obtain, after crystallization, a 50% yield of 5-benzoyl-thiophene-2-acetic acid melting at 144° C. The product occurred in the form of colorless crystals insoluble in water.
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum alumina chloride
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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